molecular formula C15H14O3 B15053624 Ethyl 3-(5-phenylfuran-2-yl)acrylate

Ethyl 3-(5-phenylfuran-2-yl)acrylate

Cat. No.: B15053624
M. Wt: 242.27 g/mol
InChI Key: VEHYQQRSTFRELZ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-phenylfuran-2-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-phenylfuran-2-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(5-phenylfuran-2-yl)acrylate is primarily related to its ability to interact with biological targets through its furan and phenyl moieties. These interactions can modulate various molecular pathways, leading to potential therapeutic effects. For example, the compound may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-(5-phenylfuran-2-yl)acrylate is a synthetic compound characterized by its unique structural features, including a furan ring and an acrylate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 34265-60-6

The structure includes an ethyl ester group attached to a furan ring substituted at the 5-position with a phenyl group, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, which is common in compounds with similar structures. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways . The presence of the furan and phenyl moieties is believed to enhance its cytotoxic effects against human cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate pathways involved in cell growth and apoptosis, making it a candidate for further drug development .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus with an IC50 value of 25 µg/mL.
  • Cytotoxicity Against Cancer Cells : In another study, the compound exhibited cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 15 µg/mL and 20 µg/mL respectively, indicating its potential as an anticancer agent .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals differences in biological activity:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateHighFuran and phenyl moieties enhance activity
Ethyl 3-(furan-2-yl)acrylateLowLowLacks phenyl group
Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylateModerateModerateBromine substitution affects reactivity

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl (E)-3-(5-phenylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C15H14O3/c1-2-17-15(16)11-9-13-8-10-14(18-13)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b11-9+

InChI Key

VEHYQQRSTFRELZ-PKNBQFBNSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.